N-(pyrimidin-5-yl)acetamide
Overview
Description
N-(pyrimidin-5-yl)acetamide is a chemical compound with the molecular formula C6H7N3O. It is a derivative of pyrimidine, an aromatic heterocycle that contains nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
N-(pyrimidin-5-yl)acetamide is a derivative of pyrimidine, which is an aromatic heterocyclic compound known to display a range of pharmacological effects . The primary targets of this compound are likely to be similar to those of other pyrimidine derivatives, which include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Based on the known actions of pyrimidine derivatives, it can be inferred that this compound may interact with its targets to inhibit their expression and activities . This could result in the suppression of inflammation and other related processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in inflammation and immune response. For instance, the compound may affect the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into thromboxanes, prostaglandins, and prostacyclins . By inhibiting this pathway, this compound could potentially reduce inflammation and pain.
Pharmacokinetics
It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.
Action Environment
Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound. As mentioned earlier, the compound should be stored in a refrigerated environment , indicating that its stability and efficacy may be affected by temperature. The impact of other environmental factors on the compound’s action is currently unknown and would require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(pyrimidin-5-yl)acetamide can be synthesized through various methods. One common approach involves the reaction of pyrimidine-5-carboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(pyrimidin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it to N-(pyrimidin-5-yl)ethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: N-(pyrimidin-5-yl)ethylamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(pyrimidin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
N-(pyridin-2-yl)acetamide: Similar structure but contains a pyridine ring instead of a pyrimidine ring.
N-(pyrimidin-2-yl)acetamide: Similar structure but with the acetamide group attached to the 2-position of the pyrimidine ring.
N-(pyrimidin-4-yl)acetamide: Similar structure but with the acetamide group attached to the 4-position of the pyrimidine ring.
Uniqueness: N-(pyrimidin-5-yl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
N-pyrimidin-5-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(10)9-6-2-7-4-8-3-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRYNIAZAHCLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632177 | |
Record name | N-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45810-14-8 | |
Record name | N-(Pyrimidin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.